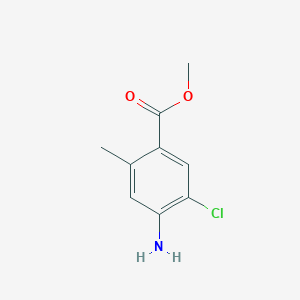

Methyl 4-amino-5-chloro-2-methylbenzoate

Description

Methyl 4-amino-5-chloro-2-methylbenzoate is a benzoic acid derivative featuring a methyl ester group at position 1, an amino group at position 4, a chlorine atom at position 5, and a methyl substituent at position 2. This compound is primarily utilized in pharmaceutical and chemical research due to its structural versatility, which allows for modifications to enhance solubility, bioavailability, or target specificity.

Properties

IUPAC Name |

methyl 4-amino-5-chloro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENTTPHRBRPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-chloro-2-methylbenzoate typically involves the esterification of 4-amino-5-chloro-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-chloro-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Compounds with substituted functional groups in place of the chlorine atom.

Scientific Research Applications

Chemistry: Methyl 4-amino-5-chloro-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of aromatic amines and their derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs and pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 4-amino-5-chloro-2-methylbenzoate exerts its effects involves interactions with molecular targets and pathways. The amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The chlorine atom and methyl group can also affect the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of Methyl 4-amino-5-chloro-2-methylbenzoate, highlighting variations in substituents and their implications:

Key Observations :

- Functional Group Modifications : The introduction of a sulfonamide group (e.g., Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate) alters hydrogen-bonding capacity and crystallinity, as evidenced by its well-defined crystal structure (C–H⋯O interactions) .

- Sulfur Incorporation: Ethylthio-substituted analogs (e.g., Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate) introduce sulfur atoms, which may influence redox properties or metal coordination in catalytic applications .

Physical and Chemical Properties

- Crystallographic Data : Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate exhibits a planar benzene ring with an average C–C bond length of 0.009 Å, indicative of aromatic stability. Weak intermolecular C–H⋯O interactions contribute to its crystalline lattice .

- Thermal Stability : While direct data for the target compound are absent, sulfonamide analogs (e.g., Compound 11 in ) show melting points in the range of 177–180°C, suggesting moderate thermal stability .

Biological Activity

Methyl 4-amino-5-chloro-2-methylbenzoate, a benzoate derivative, has gained attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features:

- An amino group (-NH₂) at the 4-position,

- A chlorine atom at the 5-position,

- A methyl group at the 2-position of the benzoate ring.

These functional groups are crucial for its biological activity, influencing solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds with enzymes or receptors, potentially altering their activity. The chlorine atom may enhance lipophilicity, affecting membrane permeability and bioavailability in biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Table: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for drug development. |

| Anti-inflammatory | Inhibits cytokine production; promising for inflammatory conditions. |

| Cytotoxicity | Exhibits selective cytotoxicity in cancer cell lines; further studies needed. |

Example Study: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential.

Synthesis and Derivatives

This compound can be synthesized through various methods, including nucleophilic substitution reactions involving chlorinated benzoic acids. Its derivatives are also being explored for enhanced biological activities.

Table: Related Compounds and Their Activities

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Methyl 3-amino-5-chloro-2-methylbenzoate | 294190-18-4 | Antimicrobial properties similar to parent compound |

| Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | Potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.